molecular formula C7H9ClN2O2 B2797896 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride CAS No. 2031285-16-0

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride

Cat. No. B2797896
CAS RN: 2031285-16-0
M. Wt: 188.61
InChI Key: HVFGHPOKWSYLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It is used for research purposes .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride”, often involves N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .


Molecular Structure Analysis

The molecular structure of “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride” consists of a seven-membered ring with two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Imidazole, a core component of “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride”, is known for its broad range of chemical and biological properties . It is an important synthon in the development of new drugs .

Safety and Hazards

The safety data sheet for “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride” indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to wash thoroughly after handling .

Future Directions

The future directions for “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride” and other imidazole derivatives could involve further exploration of their broad range of biological activities for potential applications in drug development .

properties

IUPAC Name

(E)-4-imidazol-1-ylbut-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h1-3,5-6H,4H2,(H,10,11);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGHPOKWSYLFW-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)C/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride

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